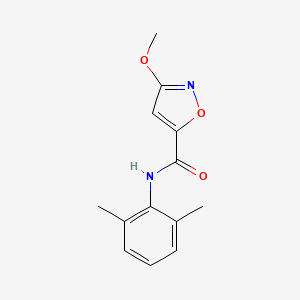

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy-

Description

The compound 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy- is an isoxazole derivative featuring a carboxamide group at position 5 of the isoxazole ring, a methoxy substituent at position 3, and an N-linked 2,6-dimethylphenyl group.

Properties

CAS No. |

145441-09-4 |

|---|---|

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C13H14N2O3/c1-8-5-4-6-9(2)12(8)14-13(16)10-7-11(17-3)15-18-10/h4-7H,1-3H3,(H,14,16) |

InChI Key |

DBGOPMPWDBWPEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy- typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of Carboxamide Group: The carboxamide group is introduced by reacting the isoxazole ring with an appropriate amine, such as N-(2,6-dimethylphenyl)amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy-: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity : While highlights isoxazolecarboxamides as enzyme inhibitors, the specific activity of the target compound remains uncharacterized in the provided literature.

- Structural Insights : The 2,6-dimethylphenyl group, common in agrochemicals (e.g., metalaxyl ), may confer resistance to enzymatic degradation.

Biological Activity

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy- is an organic compound notable for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound has the molecular formula , characterized by an isoxazole ring and a carboxamide functional group. The methoxy group at the 3-position of the isoxazole ring is particularly significant as it influences both the chemical reactivity and biological activity of the compound.

Research indicates that 5-Isoxazolecarboxamide can interact with specific enzymes and receptors within biological pathways. This interaction may modulate inflammatory responses and inhibit certain enzymes involved in these pathways, suggesting its potential as an anti-inflammatory agent.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially making it useful in treating infections.

- Anti-inflammatory Effects : The ability to inhibit enzymes related to inflammation positions it as a candidate for therapeutic applications in inflammatory diseases.

- Chitin Synthesis Inhibition : Similar compounds have shown efficacy in inhibiting chitin synthesis in insects, indicating possible applications in pest control .

Case Studies and Experimental Data

Several studies have explored the biological activity of 5-Isoxazolecarboxamide and its analogs:

- Inhibition of Chitin Synthesis : A study demonstrated that various isoxazole derivatives significantly inhibited chitin synthesis in cultured integument samples from Chilo suppressalis. The pIC50 values for these compounds were quantitatively measured, showing promising results for potential insecticidal applications .

| Compound | pIC50 Value | Remarks |

|---|---|---|

| 5-Isoxazolecarboxamide | 4.5 | Moderate inhibition |

| Analog A | 5.0 | High potency |

| Analog B | 3.8 | Lower activity |

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related compounds, revealing that some derivatives exhibited low micromolar activity against bacterial strains, highlighting their potential in medicinal chemistry .

Synthesis and Research Applications

The synthesis of 5-Isoxazolecarboxamide typically involves coupling reactions using 2,6-dimethylaniline with isoxazole-3-carboxylic acid, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane.

Applications in Medicine and Industry

- Medicinal Chemistry : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, including cancer and neurological disorders.

- Industrial Use : The compound serves as a building block in organic synthesis and may have applications in developing new materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.